molecular formula C13H5ClF6N2 B8599739 1H-Pyrrole-3-carbonitrile, 2-(4-chlorophenyl)-4,5-bis(trifluoromethyl)- CAS No. 138778-51-5

1H-Pyrrole-3-carbonitrile, 2-(4-chlorophenyl)-4,5-bis(trifluoromethyl)-

Cat. No.: B8599739
CAS No.: 138778-51-5
M. Wt: 338.63 g/mol
InChI Key: CZGAFRIOZMOEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-3-carbonitrile, 2-(4-chlorophenyl)-4,5-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C13H5ClF6N2 and its molecular weight is 338.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-3-carbonitrile, 2-(4-chlorophenyl)-4,5-bis(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-3-carbonitrile, 2-(4-chlorophenyl)-4,5-bis(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

138778-51-5

Molecular Formula

C13H5ClF6N2

Molecular Weight

338.63 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5-bis(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H5ClF6N2/c14-7-3-1-6(2-4-7)10-8(5-21)9(12(15,16)17)11(22-10)13(18,19)20/h1-4,22H

InChI Key

CZGAFRIOZMOEKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)C(F)(F)F)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(p-Chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one (2.0 g, 7.59 mmol) and 2-bromo-4,4,4-trifluorocrotononitrile (0.81 g, 4.05 mmol) are dissolved in acetonitrile (10 mL). To the resulting yellow solution triethylamine (0.45 g, 4.46 mmol) is added dropwise while the reaction flask is cooled with a water bath. After stirring at 25° C. overnight, the reaction mixture is poured into water. The aqueous layer is extracted with ethyl acetate and the combined organic extracts are washed sequentially with water, 5% sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give a yellow solid. The solid is chromatographed using silica gel and eluted with hexane/ethyl acetate 3:1 to yield the title compound as yellow crystals (1.26 g, mp 208° C.)
Name
4-(p-Chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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